molecular formula C36H38N6O6 B13715730 Methyltetrazine-PEG4-DBCO

Methyltetrazine-PEG4-DBCO

Cat. No.: B13715730
M. Wt: 650.7 g/mol
InChI Key: YWFLZTDNZPQPCP-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG4-DBCO is a multifunctional linker that plays a crucial role in bioorthogonal chemistry. It consists of a methyltetrazine group, a polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The methyltetrazine group enables rapid bioorthogonal ligation via inverse electron-demand Diels-Alder reactions, while the DBCO group facilitates copper-free click chemistry. The PEG4 spacer imparts water solubility and reduces steric hindrance, making it an invaluable tool for the site-specific conjugation of biomolecules, including proteins, nucleic acids, and small molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-PEG4-DBCO involves multiple steps, starting with the preparation of the methyltetrazine and DBCO moieties. These moieties are then linked via the PEG4 spacer. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The reactions are carried out under ambient temperature and require careful control of pH and reaction time to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and quality. The compound is typically produced in reagent grade for research purposes, with options for Good Manufacturing Practice (GMP) grade production for clinical applications .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG4-DBCO undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are conjugates of this compound with various biomolecules, such as proteins, peptides, and nucleic acids. These conjugates are used in a wide range of applications, including drug delivery and diagnostic imaging .

Scientific Research Applications

Methyltetrazine-PEG4-DBCO has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyltetrazine-PEG4-DBCO involves its ability to undergo rapid and specific bioorthogonal reactions. The methyltetrazine group reacts with TCO derivatives via inverse electron-demand Diels-Alder reactions, while the DBCO group reacts with azide-containing molecules via SPAAC. These reactions occur without the need for catalysts or auxiliary reagents, making them highly efficient and specific .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltetrazine-PEG4-DBCO is unique due to its combination of methyltetrazine and DBCO groups, which allows for dual bioorthogonal reactions. The PEG4 spacer enhances its solubility and reduces steric hindrance, making it highly versatile for various applications .

Properties

Molecular Formula

C36H38N6O6

Molecular Weight

650.7 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C36H38N6O6/c1-27-38-40-36(41-39-27)30-12-14-32(15-13-30)48-25-24-47-23-22-46-21-20-45-19-18-37-34(43)16-17-35(44)42-26-31-8-3-2-6-28(31)10-11-29-7-4-5-9-33(29)42/h2-9,12-15H,16-26H2,1H3,(H,37,43)

InChI Key

YWFLZTDNZPQPCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Origin of Product

United States

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